![molecular formula C15H22O2 B2864867 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal CAS No. 2059931-82-5](/img/structure/B2864867.png)
3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal
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Description
3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as P1025, and its chemical formula is C14H22O2. P1025 is a colorless liquid that is widely used in the pharmaceutical industry due to its unique properties.
Scientific Research Applications
Enzymatic Resolution in Asymmetric Synthesis
The enzymatic resolution of chiral compounds, including those similar to 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal, is a critical process in asymmetric synthesis. For instance, Candida antarctica lipase A (CAL-A) has been utilized for the transesterification reaction of 3-amino-3-phenyl-1-tert-butyldimethylsilyloxy-propan-1-ol, yielding valuable intermediates for pharmaceutical compounds such as (S)-dapoxetine. This demonstrates the enzyme's capability to facilitate high-enantiomeric-excess synthesis of complex molecules (Torre, Gotor‐Fernández, & Gotor, 2006).
Liquid-Liquid Equilibrium Studies
In the realm of chemical engineering, the study of liquid-liquid equilibria (LLE) for systems containing compounds similar to 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal is essential for understanding solvent extraction processes. Research on ternary systems like 2-methoxy-2-methylpropane, m-cresol, and water has provided insights into efficient solvent extraction methods, which can be applied to waste water treatment and the recovery of valuable chemical compounds (Luo, Li, Liu, & Chen, 2015).
Asymmetric Hydrogenation
The synthesis of enantiomerically pure compounds is a significant challenge in organic chemistry. Research involving the asymmetric hydrogenation of precursors similar to 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal has led to the development of highly selective catalysts. These catalysts enable the production of chiral molecules with high enantiomeric excess, which are crucial for the pharmaceutical industry. The research on ruthenium-SYNPHOS®-catalyzed hydrogenation is a prime example, demonstrating the synthesis of 3-hydroxy-2-methylpropanoic acid tert-butyl ester enantiomers, valuable building blocks for further chemical synthesis (Jeulin, Ayad, Ratovelomanana-Vidal, & Genêt, 2007).
Vapor-Liquid Equilibrium Analysis
The study of vapor-liquid equilibria (VLE) involving ethers similar to 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal is crucial for optimizing the formulation of gasoline blends. These ethers serve as octane boosters and help in reducing pollution. Research in this area focuses on understanding the phase behavior of such mixtures, which is essential for the efficient design of fuel formulations and industrial processes (Oh & Park, 1997).
Radical Cation Studies in Organic Chemistry
The understanding of radical cations, including those derived from arylalkanol compounds similar to 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal, is vital for unraveling the mechanisms of various organic reactions. Studies have shown that these radical cations can undergo side-chain fragmentation, leading to new insights into bond cleavage processes. This research is crucial for the development of novel synthetic methodologies and the understanding of reaction mechanisms (Baciocchi, Bietti, Putignani, & Steenken, 1996).
properties
IUPAC Name |
3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-11(10-16)8-12-6-7-14(17-5)13(9-12)15(2,3)4/h6-7,9-11H,8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMAKFMKMMNPEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)C(C)(C)C)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal |
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